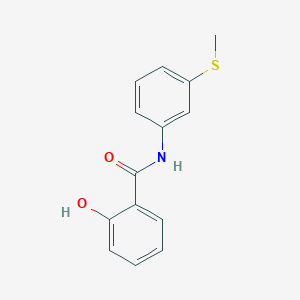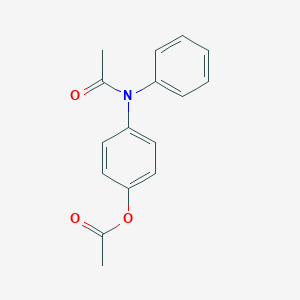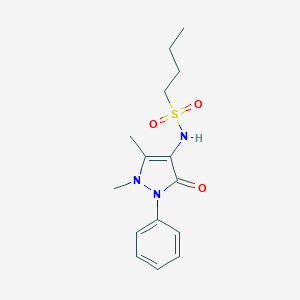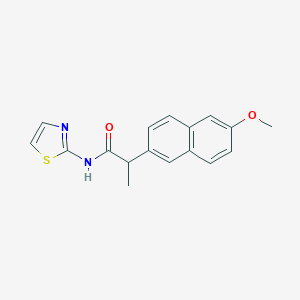![molecular formula C10H11ClN4S B353674 {5-chloro-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]phenyl}amine CAS No. 893778-98-8](/img/structure/B353674.png)
{5-chloro-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]phenyl}amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “{5-chloro-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]phenyl}amine” is a derivative of 1,2,4-triazole, a class of heterocyclic compounds . Triazole compounds, including this one, are known for their ability to bind with a variety of enzymes and receptors in biological systems, thus exhibiting versatile biological activities .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of 1,2,4-triazole derivatives, including those with structures related to "{5-chloro-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]phenyl}amine", has been a subject of research due to their potential applications in various fields. For instance, the facile synthesis and characterization of novel antimicrobial agents incorporating triazole moieties have been reported, demonstrating efficient synthesis techniques and the establishment of compound structures through NMR, IR, and mass spectra (Idrees et al., 2019).
Antimicrobial Activities
1,2,4-Triazole derivatives are known for their promising antimicrobial activities. Studies have shown that these compounds, including various synthesized derivatives, exhibit significant in vitro biological assay results against both Gram-positive and Gram-negative bacterial strains (Idrees et al., 2019; Bektaş et al., 2007). These findings suggest the potential of these compounds in developing new antibacterial drugs.
Structural Studies
The structural aspects of triazole derivatives have also been explored, with studies focusing on the molecular structures and supramolecular assembly of these compounds as revealed by single-crystal X-ray diffraction (Artime et al., 2018). Such studies provide insights into the molecular interactions and stability of these compounds, which are crucial for their potential applications.
Anticorrosive Effects
Moreover, the anticorrosive properties of triazole derivatives on stainless steel in HCl medium have been investigated, showing that these compounds can serve as effective corrosion inhibitors, with some derivatives displaying maximum inhibiting performance (Nandini et al., 2021). This application is of particular interest for industrial applications where corrosion resistance is critical.
Eigenschaften
IUPAC Name |
5-chloro-2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4S/c1-6-13-14-10(15(6)2)16-9-4-3-7(11)5-8(9)12/h3-5H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHQHMUQWGSLMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)SC2=C(C=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methyl-4-[4-morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B353596.png)
![3-cyclohexyl-N-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]propanamide](/img/structure/B353609.png)

![N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}pyridine-2-carboxamide](/img/structure/B353681.png)
![{2-[(6-Methyl-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B353697.png)

![Ethyl 2-[(2-fluorophenyl)sulfonylamino]benzoate](/img/structure/B353723.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B353729.png)
![Methyl 4-[(2-fluorophenyl)sulfonylamino]benzoate](/img/structure/B353740.png)
![Methyl 2-[(2-fluorophenyl)sulfonylamino]benzoate](/img/structure/B353741.png)
![Dimethyl 5-{[(2-ethoxy-3-pyridinyl)carbonyl]amino}isophthalate](/img/structure/B353745.png)

![2-(6-methoxy-2-naphthyl)-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B353768.png)